molecular formula C5H8ClN3O2 B3378552 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1431966-03-8

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B3378552
CAS No.: 1431966-03-8
M. Wt: 177.59
InChI Key: NTUBUUPXGOACTB-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride typically starts with 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester as the starting material. This compound undergoes reduction using either tin(II) chloride or palladium on carbon as catalysts to yield 5-amino-1H-pyrazole-3-carboxylic acid methyl ester .

Industrial Production Methods

In industrial settings, the synthesis may involve large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    5-amino-1H-pyrazole-3-carboxylic acid methyl ester: Formed through reduction.

    Fused Heterocycles: Formed through cyclization reactions.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to inhibit D-amino acid oxidase sets it apart from other pyrazole derivatives .

Properties

IUPAC Name

5-amino-1-methylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-4(6)2-3(7-8)5(9)10;/h2H,6H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBUUPXGOACTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-03-8
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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